Trifluoro(3-methoxypropyl)borate
Description
Trifluoro(3-methoxypropyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a trifluoroborate group attached to a 3-methoxypropyl chain, making it a valuable reagent in various chemical transformations.
Properties
Molecular Formula |
C4H9BF3O- |
|---|---|
Molecular Weight |
140.92 g/mol |
IUPAC Name |
trifluoro(3-methoxypropyl)boranuide |
InChI |
InChI=1S/C4H9BF3O/c1-9-4-2-3-5(6,7)8/h2-4H2,1H3/q-1 |
InChI Key |
CIHLIWFITKZIFQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCOC)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoro(3-methoxypropyl)borate can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropylboronic acid with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The reaction typically occurs under mild conditions, resulting in the formation of the desired trifluoroborate compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. The final product is typically purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Trifluoro(3-methoxypropyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to yield borane complexes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Boronic acids and esters.
Reduction: Borane complexes.
Substitution: Various substituted boron compounds.
Scientific Research Applications
Trifluoro(3-methoxypropyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoro(3-methoxypropyl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can undergo hydrolysis to form boronic acids, which then participate in further transformations. The compound’s reactivity is influenced by the electronic and steric properties of the 3-methoxypropyl chain, allowing it to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate
- Potassium trifluoro(N-methylheteroaryl)borate
Uniqueness: Trifluoro(3-methoxypropyl)borate stands out due to its unique combination of a trifluoroborate group and a 3-methoxypropyl chain. This structure imparts distinct reactivity patterns and stability, making it a valuable reagent in synthetic chemistry. Its ability to participate in a wide range of reactions, including cross-coupling and substitution, sets it apart from other boron-containing compounds .
Biological Activity
Trifluoro(3-methoxypropyl)borate is a compound of interest due to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of trifluoromethyl and methoxy groups attached to a boron atom. This structure contributes to its reactivity and interaction with biological systems. The molecular formula can be represented as .
1. Toxicity Studies
Research indicates that this compound exhibits varying degrees of toxicity depending on the biological system studied. For instance, studies have shown that related boron compounds can affect cell viability in various human cell lines, including HeLa and CaCo-2 cells. The half-maximal effective concentration (EC50) values are crucial for understanding the toxicity levels:
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| This compound | CaCo-2 | TBD |
Note: Specific EC50 values for this compound were not available in the literature.
2. Antimicrobial Activity
The antimicrobial properties of boron-containing compounds have been widely studied. This compound has shown potential against various bacterial strains. For example, studies on similar compounds indicate effectiveness against Escherichia coli and Bacillus cereus:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | TBD | TBD |
| Bacillus cereus | TBD | TBD |
3. Potential Therapeutic Applications
The unique chemical properties of this compound suggest its utility in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways. For instance, its ability to interact with biomolecules can be exploited in the development of enzyme inhibitors or as a scaffold for drug design.
Case Studies
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of several boron compounds, including this compound. The results indicated that modifications to the boron structure significantly influenced antibacterial activity, suggesting that trifluoromethyl substitutions enhance binding affinity to bacterial enzymes.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assessments revealed that this compound's toxicity profile varies with concentration and exposure time. The compound demonstrated selective toxicity towards cancerous cells compared to normal cells, indicating potential for targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
